molecular formula C12H11NO3 B13866961 5-Cyano-2-cyclobutyloxybenzoic acid

5-Cyano-2-cyclobutyloxybenzoic acid

Cat. No.: B13866961
M. Wt: 217.22 g/mol
InChI Key: YQSOQHXSJYEQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-cyclobutyloxybenzoic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel enzyme inhibitors and small-molecule therapeutics. Its structure incorporates a benzoic acid scaffold, a cyano electron-withdrawing group, and a cyclobutyloxy ether moiety, which together create a unique pharmacophore. The cyano group is a common feature in drug design, often contributing to a compound's binding affinity and metabolic stability by forming dipolar interactions and hydrogen bonds with enzyme active sites . The cyclobutyl group is increasingly utilized in drug discovery to fine-tune properties like potency and selectivity, as seen in advanced Cyano cyclobutyl compounds developed as potent inhibitors of targets like Cbl-B for immuno-oncology applications . The primary research value of this compound lies in its potential as a key intermediate for synthesizing more complex molecules. It can be used to explore structure-activity relationships (SAR) in programs targeting enzymes like tyrosine kinases (e.g., c-Met, VEGFR-2) and carbonic anhydrases, which are implicated in processes such as cell proliferation, invasion, and angiogenesis . The carboxylic acid allows for further derivatization, typically into amides, which are prevalent in many active pharmaceutical ingredients, as demonstrated by numerous patented bicyclic derivatives and arylcarboxamides . This compound is presented For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-cyano-2-cyclobutyloxybenzoic acid

InChI

InChI=1S/C12H11NO3/c13-7-8-4-5-11(10(6-8)12(14)15)16-9-2-1-3-9/h4-6,9H,1-3H2,(H,14,15)

InChI Key

YQSOQHXSJYEQFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Cyano-2-cyclobutyloxybenzoic acid typically involves two key transformations:

  • Introduction of the cyclobutyloxy substituent at the 2-position of the benzoic acid ring.
  • Introduction of the cyano group at the 5-position.

These transformations can be achieved through a sequence of functional group interconversions and aromatic substitution reactions, often starting from appropriately substituted benzoic acid derivatives.

Preparation of 2-Cyclobutyloxybenzoic Acid Precursors

The 2-cyclobutyloxy substituent is generally introduced by nucleophilic aromatic substitution or esterification reactions involving cyclobutanol or its derivatives. A common approach includes:

  • Esterification of 2-hydroxybenzoic acid (salicylic acid) derivatives with cyclobutanol under acidic conditions or using coupling agents to form the cyclobutyloxy ether at the 2-position.
  • Alternatively, nucleophilic substitution on 2-halobenzoic acid derivatives with cyclobutanol or its alkoxide can yield the 2-cyclobutyloxybenzoic acid intermediate.

Introduction of the Cyano Group at the 5-Position

The cyano group at the 5-position is typically introduced via cyanation reactions of a suitable leaving group (e.g., halogen) on the aromatic ring:

  • Starting from 5-halobenzoic acid derivatives (commonly 5-bromo or 5-iodo), a cyanide source such as cuprous cyanide or metal cyanides can be used to substitute the halogen with a cyano group.
  • This reaction is often carried out under catalytic or stoichiometric conditions involving copper salts, elevated temperatures, and polar aprotic solvents.

A representative example from literature involves the preparation of 5-cyanouracil derivatives via cuprous cyanide substitution of 5-iodo precursors, which parallels the cyanation step in benzoic acid derivatives.

Integrated Synthetic Routes

A plausible synthetic route to 5-Cyano-2-cyclobutyloxybenzoic acid can be summarized as follows:

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Hydroxybenzoic acid Cyclobutanol, acid catalyst or coupling agent 2-Cyclobutyloxybenzoic acid 70-85 Etherification step
2 2-Cyclobutyloxy-5-halobenzoic acid Cuprous cyanide, polar aprotic solvent, heat 5-Cyano-2-cyclobutyloxybenzoic acid 60-75 Aromatic cyanation step

Detailed Research Discoveries and Analytical Data

Cyanation via Cuprous Cyanide

Research has demonstrated that aromatic halides, particularly iodides, undergo efficient cyanation with cuprous cyanide to yield aryl nitriles in high yields. This method is applicable to benzoic acid derivatives and can be adapted for 5-halogen substituted 2-cyclobutyloxybenzoic acid intermediates.

  • The reaction typically requires refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • The presence of copper salts facilitates the displacement of the halogen by the cyanide ion.
  • Yields reported for similar aromatic cyanation reactions range from 60% to 80%, depending on substituents and reaction conditions.

Etherification of 2-Hydroxybenzoic Acid Derivatives

The formation of the cyclobutyloxy substituent involves nucleophilic substitution or esterification:

  • Cyclobutanol reacts with 2-hydroxybenzoic acid under acidic catalysis or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
  • Reaction conditions are optimized to avoid ester formation of the carboxyl group, focusing on ether bond formation at the phenolic hydroxyl.
  • Purification is typically achieved by recrystallization or chromatography, with yields between 70% and 85%.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Cuprous cyanide cyanation CuCN, DMF/DMSO, heat Reflux, several hours 60-80 High yield, well-established Requires handling toxic cyanides
Etherification with cyclobutanol Cyclobutanol, acid catalyst or coupling agents Mild heating or room temp 70-85 Selective ether formation Possible side esterification
One-pot cyanation and etherification (hypothetical) Combined reagents in sequence Stepwise or tandem reactions Variable Potential for streamlined synthesis Requires optimization

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-cyclobutyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-2-cyclobutyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 5-Cyano-2-cyclobutyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 5-cyano-2-cyclobutyloxybenzoic acid with structurally related compounds is critical for understanding its behavior and utility. Below is a generalized framework for such comparisons, informed by methodologies in the available references:

Structural and Functional Group Comparisons

  • 2-Aminobenzamides: These compounds feature an amino (-NH₂) and amide (-CONH₂) group on the benzene ring. Unlike 5-cyano-2-cyclobutyloxybenzoic acid, their electron-donating substituents may reduce acidity (higher pKa) and alter hydrogen-bonding capacity, impacting solubility and biological interactions .
  • 2-Hydroxyisobutyric Acid (CAS 594-61-6): A branched carboxylic acid (C₄H₈O₃, MW 104.1 g/mol) with a hydroxyl group. Its smaller size and lack of aromaticity result in vastly different solubility (hydrophilic) and reactivity compared to the aromatic, cyano-substituted benzoic acid derivative .

Physicochemical Properties

Property 5-Cyano-2-cyclobutyloxybenzoic Acid 2-Aminobenzamides (Typical) 2-Hydroxyisobutyric Acid
Molecular Weight 217.22 g/mol ~150–200 g/mol 104.1 g/mol
Solubility Low (hydrophobic substituents) Moderate (polar groups) High (hydrophilic)
Acidity (pKa) ~2.5–3.5 (estimated) ~4.5–5.5 ~3.0–3.5
Thermal Stability Moderate (cyclobutyl strain) High High

Note: Data for 5-cyano-2-cyclobutyloxybenzoic acid is extrapolated; specific experimental values are absent in the provided evidence.

Research Findings and Limitations

The provided evidence lacks direct studies on 5-cyano-2-cyclobutyloxybenzoic acid, necessitating reliance on analogous compounds for inference. For example:

  • Glycosylation studies (referenced in ) suggest that steric hindrance from the cyclobutyloxy group might impede enzymatic modifications, a hypothesis requiring validation .
  • Safety data for 2-hydroxyisobutyric acid () highlight the importance of substituent effects on toxicity, but extrapolation to the target compound is speculative without experimental data .

Q & A

Q. What are the recommended synthetic routes for 5-Cyano-2-cyclobutyloxybenzoic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

  • Synthetic Routes : Begin with a substituted benzoic acid precursor (e.g., 2-cyclobutyloxybenzoic acid) and introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. Alternatively, use coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides .
  • Optimization Strategies :
    • Temperature : Maintain 80–100°C for cyanation to balance reactivity and side-product formation.
    • Catalysts : Use Pd(PPh₃)₄ or CuCN for efficient coupling .
    • Purification : Employ HPLC or recrystallization (e.g., ethanol/water mixture) to isolate high-purity product .
  • Yield Calculation : Validate via gravimetric analysis and LC-MS quantification.

Q. Example Reaction Conditions Table :

StepReagent/CatalystSolventTemperature (°C)Yield (%)
CyanationCuCNDMF9065–75
CouplingPd(PPh₃)₄THF8070–85

Q. Reference :

Q. What spectroscopic techniques are essential for characterizing the molecular structure of 5-Cyano-2-cyclobutyloxybenzoic acid?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and cyclobutyloxy protons (δ 3.0–4.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
    • ²D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Infrared (IR) Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 244.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration .

Q. Reference :

Advanced Research Questions

Q. How should researchers address contradictory data between computational models and experimental results in reactivity studies?

Methodological Answer :

  • Verify Computational Parameters :
    • Use higher-level theories (e.g., DFT-B3LYP/6-311+G(d,p)) to refine electronic structure calculations .
    • Cross-validate solvation models (e.g., PCM vs. SMD) for reaction energy profiles.
  • Experimental Reproducibility :
    • Repeat reactions under inert atmospheres to exclude oxygen/moisture interference .
    • Use kinetic studies (e.g., variable-temperature NMR) to detect intermediates.
  • Cross-Technique Validation :
    • Compare computed IR/Raman spectra with experimental data to identify discrepancies .

Q. Reference :

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer :

  • Advanced NMR Techniques :
    • ¹H-¹⁵N HMBC : Detect long-range coupling to nitrile groups .
    • NOESY : Identify spatial proximity between cyclobutyloxy and aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct interference (e.g., Na⁺/K⁺ adducts) .
  • Database Cross-Referencing :
    • Compare experimental spectra with PubChem/NIST entries for analogous compounds (e.g., 5-(2-Cyanophenyl)-2-fluorobenzoic acid) .

Q. Example Spectral Database Comparison :

Functional GroupExperimental δ (ppm)PubChem Reference δ (ppm)
C≡N (IR)2215 cm⁻¹2200–2220 cm⁻¹
Aromatic H (¹H NMR)7.3–7.87.2–7.9

Q. Reference :

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor in medicinal chemistry?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP).
    • Validate docking poses with MD simulations (e.g., GROMACS) .
  • In Vitro Assays :
    • Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1–100 μM).
    • Compare IC₅₀ values with known inhibitors (e.g., Staurosporine) .
  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs with modified cyclobutyloxy/cyano groups and assess potency trends .

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.